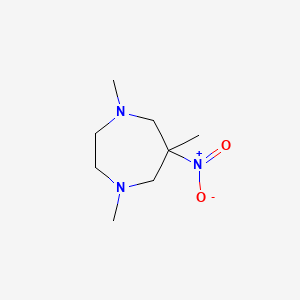

1,4,6-Trimethyl-6-nitro-1,4-diazepane

Description

Context of Diazepane Chemistry within Heterocyclic Systems

Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry. Nitrogen-containing heterocycles are particularly prominent, forming the core of numerous natural products, pharmaceuticals, and functional materials.

Diazepanes belong to a class of seven-membered heterocyles with two nitrogen atoms in the ring. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has made 1,4-diazepine derivatives the subject of extensive research, leading to the development of a wide range of biologically active molecules. researchgate.netscispace.com

Significance of Seven-Membered Nitrogen Heterocycles in Organic Chemistry

Seven-membered nitrogen heterocycles, including diazepanes and their fused-ring counterparts, benzodiazepines, are of significant interest to organic chemists. scispace.comnih.gov Their non-planar, flexible conformations present unique stereochemical challenges and opportunities in synthesis. The development of synthetic routes to these structures is an active area of research, with methods often designed to control the stereochemistry and allow for diverse substitution patterns. The introduction of functional groups, such as the nitro group in 1,4,6-Trimethyl-6-nitro-1,4-diazepane, provides a handle for further chemical transformations, making these compounds valuable building blocks in the synthesis of more complex molecules.

Overview of Academic Research Trajectories for 1,4,6-Trimethyl-6-nitro-1,4-diazepane

Specific academic research focusing exclusively on 1,4,6-Trimethyl-6-nitro-1,4-diazepane is limited in publicly available literature. However, research on closely related 6-nitro-1,4-diazepane derivatives provides insight into the potential synthesis and reactivity of this compound.

A notable area of research is the synthesis of 6-substituted 6-nitroperhydro-1,4-diazepines. One synthetic approach involves the conversion of N,N'-Dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine into a nitronate through a retro-Henry reaction. This intermediate can then undergo a Michael reaction with various acrylic derivatives or a Mannich reaction with different amines to introduce substituents at the 6-position. nih.gov Such methodologies could potentially be adapted for the synthesis of 1,4,6-Trimethyl-6-nitro-1,4-diazepane.

The research trajectory for compounds of this class often involves leveraging the nitro group for further synthetic transformations. For example, the nitro group can be selectively hydrogenated to an amino group, opening up possibilities for amide bond formation or other functionalizations. nih.gov This positions 6-nitro-1,4-diazepane derivatives as versatile intermediates in the synthesis of novel chemical entities with potential applications in various fields of chemistry.

Compound Properties

| Property | Value |

| Molecular Formula | C₈H₁₇N₃O₂ |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1,4,6-trimethyl-6-nitro-1,4-diazepane |

| CAS Number | 62197-44-8 |

Structure

3D Structure

Properties

IUPAC Name |

1,4,6-trimethyl-6-nitro-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(11(12)13)6-9(2)4-5-10(3)7-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYZMYWQBDZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN(C1)C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491782 | |

| Record name | 1,4,6-Trimethyl-6-nitro-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62197-44-8 | |

| Record name | 1,4,6-Trimethyl-6-nitro-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,4,6 Trimethyl 6 Nitro 1,4 Diazepane

Established Synthetic Routes to the Core 1,4-Diazepane Scaffold

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a key structural motif in various biologically active compounds and coordination complexes. Its synthesis has been approached through several classical and modern organic chemistry strategies.

Cyclocondensation Approaches to Diazepines

Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of heterocyclic rings, including the 1,4-diazepane scaffold. This approach typically involves the reaction of a bifunctional amine with a bifunctional electrophile, leading to the formation of the seven-membered ring through the sequential formation of two new bonds.

A common strategy involves the condensation of an N,N'-disubstituted ethylenediamine (B42938) with a three-carbon dielectrophile. For instance, the reaction of N,N'-dimethylethylenediamine with a suitable 1,3-dihalopropane derivative can, in principle, yield the 1,4-dimethyl-1,4-diazepane (B3337288) ring system. The efficiency of such cyclization reactions can be influenced by factors such as high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Another established cyclocondensation approach is the reaction between a diamine and a dicarbonyl compound, such as a 1,3-dicarbonyl or its synthetic equivalent. This method often proceeds through the formation of imine or enamine intermediates, followed by intramolecular cyclization and subsequent reduction to afford the saturated diazepane ring.

Multicomponent Reaction Strategies for Diazepane Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and can generate molecular diversity efficiently. While specific MCRs for the direct synthesis of 1,4,6-trimethyl-6-nitro-1,4-diazepane are not extensively documented, the general principles of MCRs are applicable to the synthesis of substituted 1,4-diazepane rings. For example, a multicomponent approach could potentially involve the reaction of an N,N'-disubstituted ethylenediamine, an aldehyde, and a carbon-based nucleophile in a one-pot process to construct the diazepine (B8756704) ring with substitution at the C6 position.

Specific Synthesis of 1,4,6-Trimethyl-6-nitro-1,4-diazepane (meaaz-NO₂)

The synthesis of 1,4,6-trimethyl-6-nitro-1,4-diazepane, often abbreviated as meaaz-NO₂, requires the strategic introduction of methyl groups at the nitrogen atoms and a methyl and a nitro group at the C6 position of the 1,4-diazepane ring.

Historical and Contemporary Preparative Methods for the meaaz-NO₂ Ligand

This synthesis typically starts with the formation of the 1,4-diazepane ring, followed by functionalization at the C6 position. A plausible and widely used method for introducing the C6-substituents involves the condensation of N,N'-dimethylethylenediamine with formaldehyde (B43269) and a nitroalkane, in this case, nitroethane. This reaction proceeds via the in situ formation of a bis-iminium ion from the diamine and formaldehyde, which then reacts with the nitronate anion of nitroethane to form the seven-membered ring with the desired substituents at the C6 position.

Reaction Conditions and Methodological Considerations

The synthesis of 1,4,6-trimethyl-6-nitro-1,4-diazepane via the Mannich-type condensation requires careful control of reaction conditions to achieve optimal yields and purity.

Reactants and Stoichiometry:

N,N'-Dimethylethylenediamine: Serves as the diamine backbone of the diazepine ring.

Formaldehyde: Acts as the electrophilic carbon source for the formation of the C2 and C7 positions of the ring. An aqueous solution (formalin) is commonly used.

Nitroethane: Provides the C6 carbon and the attached methyl and nitro groups.

The stoichiometry of the reactants is crucial. Typically, a molar ratio of 1:2:1 for the diamine, formaldehyde, and nitroalkane, respectively, is employed.

Solvent and Temperature: The reaction is often carried out in a protic solvent, such as methanol (B129727) or ethanol, which facilitates the dissolution of the reactants and mediates the proton transfer steps involved in the mechanism. The reaction temperature is generally maintained at or below room temperature to control the exothermic nature of the condensation and minimize the formation of byproducts.

pH Control: The pH of the reaction mixture is a critical parameter. The reaction is typically performed under slightly basic conditions to facilitate the deprotonation of nitroethane to its reactive nitronate anion. A weak base, such as sodium carbonate or triethylamine, may be added to maintain the optimal pH range.

Work-up and Purification: After the reaction is complete, the product is typically extracted into an organic solvent. The crude product is then purified using techniques such as column chromatography on silica (B1680970) gel to isolate the 1,4,6-trimethyl-6-nitro-1,4-diazepane from any unreacted starting materials and byproducts.

Derivatization and Chemical Transformations of 1,4,6-Trimethyl-6-nitro-1,4-diazepane

The chemical reactivity of 1,4,6-trimethyl-6-nitro-1,4-diazepane offers opportunities for further derivatization and transformation, primarily centered around the versatile nitro group.

One of the most significant transformations is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or chemical reducing agents like tin(II) chloride in hydrochloric acid. The resulting 6-amino-1,4,6-trimethyl-1,4-diazepane is a valuable building block for the synthesis of more complex molecules, including polydentate ligands for coordination chemistry.

The presence of the tertiary amine functionalities within the diazepine ring also allows for quaternization reactions with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts.

Furthermore, the carbon atom bearing the nitro group (C6) is activated, and under certain basic conditions, it may be possible to perform further functionalization at this position, although this can be challenging due to the steric hindrance from the adjacent methyl group.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in 6-nitro-1,4-diazepane derivatives to the corresponding amine is a critical transformation, opening pathways to a variety of further functionalizations. A common and effective method for this conversion is catalytic hydrogenation. nih.govuniupo.it For instance, in derivatives like N,N'-dibenzyl-6-substituted-6-nitroperhydro-1,4-diazepines, the nitro group can be selectively hydrogenated. nih.govuniupo.it This process typically involves the use of a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

The reaction conditions for such reductions are crucial to ensure selectivity, particularly when other reducible functional groups are present in the molecule. The choice of catalyst, solvent, temperature, and pressure can be modulated to achieve the desired outcome. For the conceptual reduction of 1,4,6-Trimethyl-6-nitro-1,4-diazepane to 1,4,6-Trimethyl-1,4-diazepan-6-amine, a similar catalytic hydrogenation approach would be the most probable route.

Table 1: Representative Conditions for Selective Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| Pd/C | H₂ | Methanol | Room Temperature | 1-4 atm | nih.govuniupo.it |

| Raney Ni | H₂ | Ethanol | Room Temperature | 1-4 atm | General Knowledge |

This table presents generalized conditions for nitro group reduction in related compounds and are illustrative for the target molecule.

Transformations Involving Alkyl Moieties

The alkyl moieties of 1,4,6-Trimethyl-6-nitro-1,4-diazepane, specifically the N-methyl and C-methyl groups, can potentially undergo various transformations, although these are less commonly explored compared to the reactive nitro group. The N-methyl groups could, under specific conditions, be subject to demethylation reactions, although this would likely require harsh reagents.

More synthetically useful transformations might involve the functionalization of the C6-methyl group. If a related precursor, such as a 6-hydroxymethyl derivative, is used, this opens up a wider range of chemical manipulations. For instance, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic substitution to introduce other functionalities.

Furthermore, the synthesis of various N,N'-dialkyl-1,4-diazepanes is a well-established field, often accomplished through the reductive amination of appropriate diamines with aldehydes or ketones, or by direct alkylation of the parent 1,4-diazepane. The introduction of the N-methyl groups in 1,4,6-Trimethyl-6-nitro-1,4-diazepane would likely follow such standard procedures during the construction of the core ring structure.

Tandem Reactions and Advanced Synthetic Strategies

The construction of the 6-substituted 6-nitro-1,4-diazepane framework is elegantly achieved through tandem reactions. nih.govuniupo.itacs.orgacs.org A notable advanced strategy involves a tandem retro-Henry (or nitro-aldol) and Michael or Mannich reaction sequence. nih.govuniupo.itacs.orgacs.org This approach typically starts from a precursor like N,N'-dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine. nih.govuniupo.itacs.orgacs.org

In this sequence, the starting material undergoes a base-mediated retro-Henry reaction to form a nitronate intermediate and formaldehyde. This reactive nitronate can then be trapped in situ by a Michael acceptor (such as an acrylic derivative) or can participate in a Mannich reaction with an amine and formaldehyde. nih.govuniupo.itacs.orgacs.org This strategy allows for the efficient introduction of a wide variety of substituents at the C6 position.

For the specific synthesis of 1,4,6-Trimethyl-6-nitro-1,4-diazepane, one could envision a hypothetical pathway where a nitronate derived from a suitable N,N'-dimethylated 1,4-diazepane precursor is reacted with a methylating agent that can act as a Michael acceptor or a related electrophile. However, direct methylation of such a nitronate can be challenging. A more plausible approach would involve the construction of the ring with the C6-methyl and C6-nitro groups already in place in one of the building blocks.

Table 2: Tandem Reaction Pathways for 6-Substituted 6-Nitroperhydro-1,4-diazepines

| Reaction Type | Key Intermediate | Electrophile/Reactant | Resulting C6-Substituent | Reference |

|---|---|---|---|---|

| Tandem retro-Henry/Michael | Nitronate | Acrylic derivatives | Substituted ethyl chain | nih.govuniupo.itacs.orgacs.org |

This table illustrates the versatility of the tandem reaction strategy in generating diverse 6-substituted 6-nitro-1,4-diazepane analogs.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques Applied to 1,4,6-Trimethyl-6-nitro-1,4-diazepane and its Coordination Complexes

Spectroscopic analysis is fundamental to confirming the identity and purity of 1,4,6-trimethyl-6-nitro-1,4-diazepane and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Interpretation of the Ligand

The proton NMR (¹H NMR) spectrum of 1,4,6-trimethyl-6-nitro-1,4-diazepane provides information about the number of different types of protons and their neighboring environments. The interpretation involves analyzing chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J).

A detailed analysis of the ¹H NMR spectrum is required to assign specific resonances to the protons of the three methyl groups (at positions 1, 4, and 6) and the methylene (B1212753) protons of the diazepane ring. The chemical shifts are influenced by the electronic effects of the adjacent nitrogen atoms and the nitro group.

Interactive Data Table: Representative ¹H NMR Data

| Proton Type | Representative Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C6) | Data not available | Singlet |

| N-CH₃ (at N1) | Data not available | Singlet |

| N-CH₃ (at N4) | Data not available | Singlet |

| CH₂ (diazepane ring) | Data not available | Multiplet |

¹³C NMR Chemical Shift Assignments

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in 1,4,6-trimethyl-6-nitro-1,4-diazepane, including those in the methyl groups and the diazepane ring, gives rise to a distinct signal. The chemical shifts are indicative of the carbon's local electronic environment. For instance, carbons bonded to electronegative nitrogen and nitro groups are typically shifted downfield.

Interactive Data Table: Representative ¹³C NMR Data

| Carbon Type | Representative Chemical Shift (ppm) |

| C-CH₃ (at C6) | Data not available |

| N-CH₃ (at N1) | Data not available |

| N-CH₃ (at N4) | Data not available |

| C6-NO₂ | Data not available |

| CH₂ (diazepane ring) | Data not available |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For 1,4,6-trimethyl-6-nitro-1,4-diazepane, the key vibrational modes are associated with the nitro (NO₂) group and the carbon-nitrogen (C-N) bonds of the diazepane ring.

The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The C-N stretching vibrations of the diazepane ring also appear in a characteristic region of the IR spectrum.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | Data not available |

| Nitro (NO₂) | Symmetric Stretch | Data not available |

| C-N (Diazepane Ring) | Stretch | Data not available |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation of 1,4,6-trimethyl-6-nitro-1,4-diazepane would involve cleavage of the diazepane ring and loss of the nitro group or methyl groups.

X-ray Crystallography of 1,4,6-Trimethyl-6-nitro-1,4-diazepane Coordination Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While crystallographic data for the free ligand is not available, studies have shown that 1,4,6-trimethyl-6-nitro-1,4-diazepane forms stable coordination complexes with transition metals, such as copper(II).

Analysis of the crystal structure of a complex like [Cu₂Cl₄(C₉H₁₉N₃O₂)₂] would provide precise information on bond lengths, bond angles, and the coordination geometry around the copper centers. It has been noted that in such complexes, the nitro group can participate in weak axial bonding to the metal ion. A full crystallographic analysis would detail the conformation of the seven-membered diazepane ring upon coordination and describe the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data for a Coordination Complex

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Metal-Ligand Bond Lengths | Data not available |

| Key Bond Angles | Data not available |

Crystal Structures of Metal-Ligand Adducts Featuring the 1,4,6-Trimethyl-6-nitro-1,4-diazepane Ligand

To date, the most definitive structural information for the 1,4,6-trimethyl-6-nitro-1,4-diazepane ligand (abbreviated as meaaz-NO₂) comes from the X-ray crystallographic analysis of its dinuclear copper(II) complex, Di-μ-chlorido-bis[chlorido(1,4,6-trimethyl-6-nitro-1,4-diazepane)copper(II)], with the chemical formula [Cu₂Cl₄(C₈H₁₇N₃O₂)₂]. nih.govresearchgate.netnih.gov This complex provides a detailed snapshot of the ligand's binding mode and conformation in the solid state.

The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The structure reveals a centrosymmetric binuclear copper core, where two copper atoms are bridged by two chloride ions. nih.govresearchgate.net Each copper(II) center is further coordinated by the tridentate meaaz-NO₂ ligand and additional chloride ions. nih.gov

Below are the crystallographic data for this key metal-ligand adduct. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | [Cu₂Cl₄(C₈H₁₇N₃O₂)₂] |

| Molecular Weight | 643.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5478(2) |

| b (Å) | 10.9251(2) |

| c (Å) | 11.4430(2) |

| β (°) | 102.297(1) |

| Volume (ų) | 1288.39(4) |

| Z | 2 |

Detailed Analysis of Coordination Geometry and Stereochemical Aspects

In the [Cu₂Cl₄(meaaz-NO₂)₂] complex, the 1,4,6-trimethyl-6-nitro-1,4-diazepane ligand acts as a tridentate chelating agent, binding to the copper(II) ion through the two tertiary amine nitrogen atoms (N1 and N4) and one of the oxygen atoms of the nitro group. nih.govnih.gov This coordination results in a facial arrangement of the N,N,O donor atoms around the metal center. nih.govresearchgate.net

Each copper(II) ion exhibits a highly distorted octahedral coordination geometry, a common feature for copper(II) complexes due to the Jahn-Teller effect. nih.gov The equatorial plane of the coordination sphere is defined by the two nitrogen atoms from the diazepane ring and two chloride ions. The axial positions are occupied by another chloride ion and an oxygen atom from the ligand's nitro group. nih.govnih.gov The Cu-O bond in the axial position is noted to be significantly long, suggesting a weaker interaction. nih.gov This arrangement leads to a binuclear structure with a Cu-(μ-Cl)₂-Cu core. nih.gov

Intermolecular Interactions and Solid-State Packing Architectures

The packing diagram, when viewed down the crystallographic a-axis, shows that the molecules are arranged in layers parallel to the (001) plane. researchgate.net This layered arrangement, stabilized by the aforementioned weak hydrogen bonds, defines the solid-state architecture of the complex.

Conformational Dynamics of the Diazepane Ring System

The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several low-energy conformations. The specific conformation adopted by 1,4,6-trimethyl-6-nitro-1,4-diazepane is influenced by a combination of steric and electronic factors imposed by its substituents.

Preferred Ring Conformations in Solution and Solid State

While the solid-state conformation of the ligand is fixed within the crystal lattice of its copper complex, in solution, the diazepane ring is expected to be conformationally mobile. For N,N-disubstituted 1,4-diazepane systems, twist-boat and chair conformations are often observed as low-energy states. nih.gov NMR spectroscopy, X-ray crystallography, and molecular modeling studies on related N,N-disubstituted 1,4-diazepane antagonists have identified the twist-boat conformation as a preferred low-energy state in some instances. nih.gov In other substituted 1,4-diazepanes, crystal structure analyses have revealed the adoption of a twisted chair conformation in the solid state. researchgate.net Given the substitution pattern of 1,4,6-trimethyl-6-nitro-1,4-diazepane, it is plausible that it exists as an equilibrium of multiple conformers, such as chair and twist-boat forms, in solution.

Coordination Chemistry and Metal Complexation Studies

Formation and Characterization of Metal Complexes with 1,4,6-Trimethyl-6-nitro-1,4-diazepane

Complexation with Other Transition Metal Ions Utilizing Related Diazepane Ligands (e.g., Scandium, Gallium, Nickel)

The 1,4-diazepane framework serves as a versatile scaffold for designing multidentate ligands capable of coordinating with a variety of transition metal ions. The facial coordination of the 6-amino-6-methyl-1,4-diazepine group, in particular, has been leveraged in organometallic chemistry involving rare-earth metals like scandium. rug.nl

Research has demonstrated that the permethylated 6-amino-6-methyl-1,4-diazepine (L1) readily reacts with Sc(CH₂SiMe₃)₃(THF)₂ to form the complex (L1)Sc(CH₂SiMe₃)₃ in high yields (94%). rug.nl In this complex, the diazepine-based ligand acts as a neutral, tridentate ancillary ligand, coordinating to the scandium center through its three nitrogen atoms. NMR spectroscopy indicates that the three alkyl groups on the scandium center are equivalent, suggesting a dynamic behavior in solution. rug.nl

Furthermore, the adaptability of the diazepine (B8756704) backbone is highlighted by the development of ligands such as 1,4-bis(carboxymethyl)-6-(bis(carboxymethyl))-amino-6-methylperhydro-1,4-diazepine (H₄AAZTA). This heptadentate ligand forms highly stable complexes with Sc³⁺, with a logarithmic stability constant (log K) of 27.7. nih.gov The coordination occurs through four carboxylate oxygen atoms and three tertiary amine nitrogen donors. The flexibility of the diazepine ring allows for efficient complexation, while the semi-rigid nature of the cyclic moiety contributes to the inertness of the resulting complex, a desirable property in applications like radiopharmaceuticals. nih.gov While extensive studies on gallium and nickel complexes with 1,4,6-trimethyl-6-nitro-1,4-diazepane are not widely documented, the established coordination chemistry of related benzodiazepines with Ni(II) and Pd(II) suggests a strong potential for complex formation. rsc.orgjetir.org

Reactivity and Catalytic Applications of Metal-Diazepane Complexes

The formation of metal-diazepane complexes opens avenues for exploring their reactivity and potential as catalysts in various organic transformations.

Stoichiometric Reactions within Coordination Complexes

The reactivity of these complexes is initially understood through stoichiometric reactions. For instance, the reaction between the permethylated 6-amino-6-methyl-1,4-diazepine ligand and Sc(CH₂SiMe₃)₃(THF)₂ is a clean, high-yield stoichiometric ligand exchange reaction that produces the stable scandium alkyl complex. rug.nl Similarly, studies with related 1,4-benzodiazepines have shown they can react stoichiometrically with halide-bridged palladium(II) dimers. This reaction involves the cleavage of the halide bridges to form monomeric palladium(II) complexes where the benzodiazepine coordinates to the metal center, presumably through the N(4) nitrogen atom of the heterocyclic ring. rsc.org The stability of these resulting monomeric complexes can vary significantly depending on the specific substituents on the benzodiazepine ligand. rsc.org

Catalytic Activity in Model Systems

The true potential of metal-diazepane complexes lies in their application as catalysts. The tailored steric and electronic environment provided by the diazepane ligand can significantly influence the activity and selectivity of the metal center.

Metal complexes are widely studied as artificial enzymes for the hydrolysis of phosphate esters, which is a critical reaction in biological systems. Lanthanide ions, including cerium(III), are particularly effective due to their strong Lewis acidity and rapid ligand exchange rates. While direct catalytic data for a 1,4,6-trimethyl-6-nitro-1,4-diazepane complex is unavailable, related systems demonstrate the principle. For example, a cerium(III) complex with an aza-crown ether ligand has shown remarkable catalytic activity in the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP), increasing the reaction rate by a factor of approximately 10⁷ compared to the uncatalyzed reaction. The design of diazepane ligands capable of coordinating to such Lewis acidic metals could yield potent catalysts for this transformation, mimicking the function of natural phosphatases. The hydrolysis process can be further enhanced by the presence of a base, which can facilitate the nucleophilic attack of water. chemrxiv.org

The catalytic transfer of a nitrene group to an olefin to form an aziridine is a powerful method for synthesizing these important nitrogen-containing heterocycles. us.es This reaction is often catalyzed by transition metal complexes, with copper and silver-based catalysts being prominent. us.esnih.gov The mechanism proceeds through a metal-nitrene intermediate. The ligand coordinated to the metal center plays a crucial role in stabilizing this intermediate and modulating its reactivity. Although specific studies employing diazepane ligands in this context are limited, the modular nature of the diazepane scaffold makes it an attractive candidate for developing new ancillary ligands for aziridination catalysts. The ability to tune the steric and electronic properties of the diazepane ligand could allow for fine control over the catalyst's efficiency and selectivity.

Scandium complexes have emerged as highly active catalysts for olefin polymerization. The nature of the ancillary ligand attached to the scandium center is critical in determining the catalytic activity, the rate of comonomer incorporation, and the properties of the resulting polymer. nih.govrsc.orgmdpi.com Half-sandwich scandium complexes, in particular, have shown high activity for the polymerization and copolymerization of ethylene with styrene derivatives. researchgate.netrsc.org

For instance, dicationic scandium alkyl complexes supported by rigid neutral pincer ligands can exhibit very high ethylene polymerization activity, reaching up to 870 kg of polymer per mole of scandium per hour per atmosphere. nih.gov The steric and electronic properties of the ligand framework, such as that potentially offered by a substituted diazepane, can regulate the sequence distribution in ethylene/styrene copolymerization, leading to materials with long syndiotactic polystyrene sequences or alternating ethylene/styrene sequences. rsc.org The use of diazepine-based ligands, as seen in the stable scandium alkyl complexes, presents a promising strategy for developing novel, single-site catalysts for producing polyolefins with tailored microstructures and properties. rug.nl

Interactive Data Table: Ethylene Polymerization Activity of Selected Scandium Catalysts

| Catalyst Precursor | Activator | Activity (kg mol⁻¹ h⁻¹ atm⁻¹) | Polymer Properties | Reference |

| [(XII₂)Sc(CH₂SiMe₃)(ηˣ-toluene)ₙ][B(C₆F₅)₄]₂ | - | up to 870 | - | nih.gov |

| (C₅Me₄SiMe₃)Sc(CH₂C₆H₄NMe₂-o)₂ | [Ph₃C][B(C₆F₅)₄] | up to 1000 (for copolymerization) | Syndiotactic poly(styrene derivatives) blocks | researchgate.net |

| (2,4,5,6-Me₄-4H-cyclopenta[b]thiophenyl)Sc(CH₂SiMe₃)₂ | [Ph₃C][B(C₆F₅)₄] / MAO | - | Copolymer with long syndiotactic polystyrene sequences | rsc.org |

| (Flu-CH₂–Py)Sc(CH₂SiMe₃)₂ | [Ph₃C][B(C₆F₅)₄] / Al(ⁱBu)₃ | - | Copolymer with mainly alternating ethylene/styrene sequence | rsc.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. For a flexible seven-membered ring system like 1,4,diazepane, this process is particularly complex due to the existence of multiple low-energy conformations, such as chair, boat, and twist-boat forms.

DFT methods, such as B3LYP, are commonly used in conjunction with a basis set like 6-311++G(d,p) to locate these stationary points on the potential energy surface. mdpi.com Frequency calculations are then performed to confirm that the optimized geometries correspond to true energy minima (having no imaginary frequencies). The relative energies of these conformers would reveal the most stable structure and the energetic barriers between them, defining the molecule's energetic landscape. The polarized continuum model (PCM) can be incorporated to simulate the effects of different solvents on conformational stability. researchgate.net

Table 1: Illustrative Conformational Energy Analysis This table presents hypothetical data for the possible conformers of 1,4,6-Trimethyl-6-nitro-1,4-diazepane to illustrate the typical output of a computational energetic landscape study.

| Conformer | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Twist-Chair | 0.00 | 0 |

| Chair | 1.25 | 0 |

| Twist-Boat | 3.40 | 0 |

| Boat | 5.10 | 0 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). modgraph.co.ukscirp.org Calculations would be performed on the optimized low-energy conformers, and the resulting shifts would be averaged based on their Boltzmann population to provide a theoretical spectrum. The accuracy of these predictions allows for direct comparison with experimental data, helping to assign signals and confirm the molecular structure. arpgweb.comliverpool.ac.uk The presence of the nitro group is expected to significantly shift the signals of nearby protons and carbons to weaker fields. arpgweb.com

Vibrational Frequencies: DFT calculations can predict the vibrational (infrared and Raman) spectra of a molecule. scirp.org The calculated frequencies correspond to specific molecular motions, such as C-H stretches, N-O stretches of the nitro group, and ring deformations. While calculated frequencies are often systematically higher than experimental values, they can be scaled by a known factor to achieve excellent agreement. scirp.org These theoretical spectra are invaluable for interpreting experimental IR and Raman data. For instance, the characteristic symmetric and anti-symmetric stretching modes of the NO₂ group would be a key focus.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table provides a hypothetical comparison for key carbon atoms in 1,4,6-Trimethyl-6-nitro-1,4-diazepane, demonstrating the typical accuracy of GIAO calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C6 (bearing NO₂) | 85.4 | 84.9 |

| C5 | 58.2 | 57.8 |

| C7 | 56.9 | 56.5 |

| N-CH₃ (at pos. 1) | 45.1 | 44.7 |

| N-CH₃ (at pos. 4) | 43.8 | 43.5 |

| C6-CH₃ | 22.3 | 21.9 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry can map out the entire energy profile of a chemical reaction, providing detailed mechanistic insights that are often difficult to obtain experimentally.

The synthesis of related 6-nitroperhydro-1,4-diazepines has been achieved through tandem retro-Henry and Mannich/Michael reactions. nih.gov A computational study of the synthesis of 1,4,6-Trimethyl-6-nitro-1,4-diazepane would involve locating the transition state (TS) for the key bond-forming steps. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can understand the kinetics of the reaction and predict how changes in reactants or catalysts might affect the reaction rate.

Once a transition state is located, the reaction pathway can be mapped using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other. This traces the precise geometric changes the molecule undergoes during the transformation. Such mapping provides a dynamic picture of the reaction mechanism, as demonstrated in studies of transformations involving the 1,4-diazepane-6-amine scaffold. nih.gov

Molecular Modeling of Ligand-Metal Interactions and Complex Stability

The two nitrogen atoms of the diazepane ring make it a potential bidentate ligand for metal ions. Molecular modeling can be used to predict how 1,4,6-Trimethyl-6-nitro-1,4-diazepane would interact with various metals.

Binding Energy Calculations and Ligand Field Theory Applications

Currently, there is a notable absence of published research detailing the binding energy calculations or the application of ligand field theory specifically to 1,4,6-Trimethyl-6-nitro-1,4-diazepane and its potential coordination complexes. Such calculations are crucial for understanding the stability and electronic structure of metal-ligand bonds. Without experimental or computational data, a quantitative discussion of these properties is not possible.

Conformational Analysis of Coordinated Ligands

Similarly, specific studies on the conformational analysis of 1,4,6-Trimethyl-6-nitro-1,4-diazepane when coordinated to a metal center are not available in the current body of scientific literature. Conformational analysis of related, but distinct, N,N-disubstituted-1,4-diazepane derivatives has been conducted in other contexts, revealing preferences for twist-boat ring conformations. nih.gov However, these findings cannot be directly extrapolated to the coordinated behavior of 1,4,6-Trimethyl-6-nitro-1,4-diazepane without dedicated computational or experimental studies.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Diazepane Synthesis

Traditional synthetic routes for heterocyclic compounds often rely on multi-step processes with harsh reaction conditions, significant solvent waste, and the use of hazardous reagents. The future synthesis of 1,4,6-trimethyl-6-nitro-1,4-diazepane and related derivatives is increasingly likely to be guided by the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability.

Key research directions include the development of one-pot, multicomponent reactions that can construct the diazepane core with high atom economy. Domino processes, where a series of reactions occur sequentially without the need for isolating intermediates, represent a particularly efficient strategy for building complex molecules like substituted diazepanes from simple starting materials. researchgate.net Furthermore, tandem reactions, such as the retro-Henry and Mannich/Michael reactions used to synthesize 6-substituted 6-nitroperhydro-1,4-diazepines, offer a pathway to functionalize the ring system efficiently. nih.gov

The replacement of conventional catalysts and solvents is another critical area. Research into the use of solid acid catalysts, such as Keggin-type heteropolyacids, has shown promise in synthesizing diazepine (B8756704) derivatives with high yields and shorter reaction times, offering a recyclable and more environmentally benign alternative to traditional acid catalysts. nih.gov Similarly, developing metal-free synthetic protocols that can proceed at room temperature would significantly reduce the energy consumption and potential metal contamination of the final product. nih.gov

| Principle of Green Chemistry | Traditional Approach | Emerging Green Alternative | Potential Benefit |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot multicomponent or domino reactions researchgate.net | Higher efficiency, less waste |

| Catalysis | Stoichiometric acid or base catalysts | Reusable heteropolyacids nih.gov or metal-free catalysts nih.gov | Reduced waste, easier purification |

| Solvent Use | Use of volatile organic compounds (VOCs) | Solvent-free conditions or use of benign solvents (e.g., water, ethanol) | Improved safety, reduced environmental impact |

| Energy Efficiency | High-temperature reflux conditions | Room temperature reactions, microwave-assisted synthesis nih.gov | Lower energy consumption, faster reactions |

Exploration of Novel Coordination Modes and Metal Architectures

The 1,4-diazepane scaffold is a versatile platform for designing ligands for coordination chemistry. In 1,4,6-trimethyl-6-nitro-1,4-diazepane, the two tertiary nitrogen atoms of the diazepane ring present primary sites for metal coordination, potentially acting as a bidentate chelating ligand to form a stable seven-membered chelate ring.

Future research will likely explore the full coordination potential of this molecule. The oxygen atoms of the nitro group could also participate in coordination, particularly with hard metal ions, leading to different coordination modes (e.g., N,N,O-tridentate) or the formation of bridging polynuclear structures. The steric hindrance imposed by the three methyl groups will play a crucial role in dictating the geometry of the resulting metal complexes and may lead to unusual or distorted coordination environments.

Investigations into the coordination of this ligand with a variety of transition metals (e.g., nickel, copper, palladium) could yield novel metal-organic frameworks (MOFs) or discrete molecular architectures with interesting catalytic, magnetic, or optical properties. For instance, nickel(II) complexes based on other 1,4-diazepane ligands have been shown to catalyze the conversion of atmospheric CO2 into organic carbonates, highlighting the potential for such complexes in green chemistry applications. researchgate.net

| Potential Donor Atoms | Possible Coordination Mode | Resulting Metal Architecture | Potential Application |

| N1, N4 | Bidentate (N,N) | Mononuclear complex | Homogeneous catalysis |

| N1, N4, O (nitro) | Tridentate (N,N,O) | Distorted mononuclear complex | Redox-active sensor |

| N1, N4 (bridging) | Bidentate bridging | Dinuclear or polynuclear complex | Magnetic materials |

| N1, O (nitro, bridging) | Bidentate bridging | Coordination polymer | Gas storage/separation |

Advanced Spectroscopic Techniques for Dynamic Studies

The seven-membered diazepane ring is inherently flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. The conformational landscape of 1,4,6-trimethyl-6-nitro-1,4-diazepane is further complicated by the presence of bulky substituents. Understanding these dynamic processes is crucial as the conformation of the molecule can significantly influence its reactivity and ability to bind to other molecules or metal ions.

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for these investigations. Variable-temperature (VT) NMR studies can be used to monitor changes in the NMR spectrum as the temperature is lowered, potentially "freezing out" individual conformers and allowing for the determination of the energy barriers between them. libretexts.org Two-dimensional NMR experiments, such as COSY and NOESY, can provide through-bond and through-space correlation data to help elucidate the precise geometry of the dominant conformers in solution.

These experimental approaches can be powerfully combined with computational methods. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the molecule, predict the relative energies of different conformers, and calculate theoretical NMR parameters that can be compared with experimental data for structural validation. nih.govresearchgate.net Such combined studies have been successfully used to show that other N,N-disubstituted-1,4-diazepanes exist in low-energy twist-boat conformations. nih.gov

| Technique | Type of Information Obtained | Relevance to 1,4,6-Trimethyl-6-nitro-1,4-diazepane |

| Variable-Temperature (VT) NMR | Thermodynamic and kinetic data of conformational exchange (e.g., ring flipping) libretexts.org | Quantifies the energy barriers between chair, boat, and twist-boat conformers. |

| 2D NMR (COSY, NOESY) | Connectivity and spatial proximity of atoms in the dominant solution-state conformation. | Elucidates the 3D structure and relative orientation of the methyl and nitro groups. |

| X-ray Crystallography | Precise solid-state structure, bond lengths, and bond angles. nih.gov | Provides a definitive structure of the lowest-energy conformer in the crystalline state. |

| Computational Modeling (DFT) | Relative energies of conformers, theoretical NMR parameters, and reaction pathways. researchgate.net | Complements experimental data and provides insight into conformations that are difficult to observe directly. |

Potential Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The diazepine scaffold is considered a "privileged structure" in medicinal chemistry, as its defined three-dimensional shape can mimic protein secondary structures like β-turns, enabling it to participate in specific molecular recognition events. nih.gov

The functional groups on 1,4,6-trimethyl-6-nitro-1,4-diazepane provide multiple handles for engineering supramolecular assemblies. The nitro group is a potent hydrogen bond acceptor, while C-H bonds adjacent to the electron-rich nitrogen atoms can act as weak hydrogen bond donors. These interactions, along with van der Waals forces from the methyl groups, can guide the self-assembly of the molecule into predictable patterns in the solid state, a field known as crystal engineering. researchgate.net

Beyond self-assembly, the compound could be explored as a building block for host-guest systems. The diazepane ring could be incorporated into larger macrocyclic hosts designed to selectively bind small molecules or ions. Alternatively, the molecule itself could act as a guest, with its shape and functional groups allowing it to be recognized by synthetic receptors. This capacity for specific molecular interactions suggests potential applications in areas such as chemical sensing, where binding events could be translated into a detectable signal, or in the development of new materials where controlled molecular assembly is paramount.

| Functional Group/Moiety | Potential Non-Covalent Interaction | Supramolecular Application |

| Nitro Group (O atoms) | Hydrogen bonding (acceptor) | Directing crystal packing; binding site in a host molecule. |

| Diazepane Ring (N atoms) | Hydrogen bonding (acceptor), metal coordination | Building block for macrocycles; ligand for self-assembled cages. |

| Aliphatic C-H Groups | Van der Waals forces, weak hydrogen bonding | Inducing specific packing motifs; contributing to guest binding affinity. |

| Overall Molecular Shape | Shape complementarity | Guest molecule for a larger host; scaffold for molecular imprinting. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4,6-trimethyl-6-nitro-1,4-diazepane, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation of a nitro precursor. For example, 1,4,6-trimethyl-1,4-diazepan-6-amine (DpNH2) is prepared by reducing 1,4,6-trimethyl-6-nitro-1,4-diazepane (DpNO2) under H2 gas (1 atm) using Raney Ni in ethanol at -78°C for 48 hours. Purity is ensured by filtration through a celite plug and repeated ethanol washes .

- Characterization : Post-synthesis, confirm structure via 1H NMR (e.g., 300 MHz in CDCl3) to verify nitro group reduction and monitor reaction progress .

Q. How is the molecular structure of 1,4,6-trimethyl-6-nitro-1,4-diazepane validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the copper(II) complex of this ligand was resolved using SHELXL-97, achieving an R-factor of 0.030. Data collection at 296 K with Mo-Kα radiation ensures accuracy in bond length/angle determination .

- Complementary Methods : Pair SC-XRD with 1H NMR to cross-validate conformational flexibility, especially for the nitro group’s electronic effects .

Q. What analytical techniques are critical for characterizing intermediates during diazepane functionalization?

- Key Tools :

- NMR Spectroscopy : Track nitro-to-amine conversion (e.g., δ ~4.0–4.5 ppm for methylene protons adjacent to nitro groups) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 212 for C9H18N3O2) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 50.7%, H: 8.5%, N: 19.7%, O: 15.1%) .

Advanced Research Questions

Q. How does 1,4,6-trimethyl-6-nitro-1,4-diazepane function as a ligand in transition metal catalysis?

- Case Study : In copper(II) complexes, the diazepane backbone adopts a distorted square-planar geometry, with the nitro group participating in weak axial interactions. This stabilizes the metal center, enabling applications in redox-active catalysis .

- Comparison to Rare Earth Systems : Analogous ligands (e.g., 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane) form dicationic scandium complexes for isoselective alkene polymerization. The nitro variant’s stronger electron-withdrawing nature may alter metal-ligand bond polarization .

Q. What mechanistic insights exist for nitro group reactivity in diazepane derivatives under reductive conditions?

- Hydrogenation Pathway : Raney Ni selectively reduces the nitro group to an amine without disrupting the diazepane ring. Kinetic studies suggest the reaction follows pseudo-first-order behavior, with H2 pressure and temperature (-78°C) critical for minimizing side reactions .

- Challenges : Competing pathways (e.g., over-reduction or ring-opening) require strict control of H2 partial pressure and catalyst loading .

Q. How can computational modeling complement experimental data in predicting diazepane ligand behavior?

- Approach :

DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare with SC-XRD data (e.g., bond lengths ±0.02 Å).

Molecular Dynamics : Simulate solvent effects on ligand conformation (e.g., EtOH vs. CH2Cl2) to guide crystallization conditions .

Docking Studies : Predict metal-binding affinity by analyzing electrostatic potential maps of the nitro group .

Q. What are the key considerations for handling air- or moisture-sensitive diazepane derivatives?

- Protocols :

- Storage : Under inert gas (N2/Ar) at -20°C in amber vials to prevent nitro group photodegradation.

- Safety : Use explosion-proof refrigerators and avoid sparks (P210 precaution) during hydrogenation .

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in reduction efficiency (e.g., 70–90% yields) may arise from Raney Ni batch differences. Mitigate by pre-activating the catalyst via sequential H2/N2 cycling .

- Crystallographic Ambiguities : In SC-XRD, weak electron density for flexible moieties (e.g., methyl groups) can lead to misinterpretation. Refine using SHELXL’s restraints (ISOR, DELU) and validate with Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.